Product packaging for Methyl4-acetoxy-1-phenyl-2-naphthoate(Cat. No.:)

Methyl4-acetoxy-1-phenyl-2-naphthoate

Cat. No.: B13976127
M. Wt: 320.3 g/mol
InChI Key: LODJLIXTQXVWGZ-UHFFFAOYSA-N
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Description

Overview of Naphthoate Core Structures in Organic Synthesis

Naphthoate core structures, which are esters of naphthoic acid, are valuable intermediates in organic synthesis. The synthesis of the parent naphthoic acids can be achieved through various methods. For instance, α-naphthoic acid can be prepared from the reaction of α-naphthylmagnesium bromide with carbon dioxide or by the hydrolysis of α-naphthyl cyanide. orgsyn.org Another route involves the oxidation of methyl α-naphthyl ketone. orgsyn.org

Once the naphthoic acid is obtained, it can be esterified to produce naphthoate esters. google.com This is typically achieved by reacting the naphthoic acid with an alcohol in the presence of an acid catalyst. google.com The versatility of the naphthalene (B1677914) ring allows for the introduction of various functional groups, leading to a diverse array of substituted naphthoate esters. These esters can then serve as building blocks for more complex molecules. For example, innovative methods have been developed for the synthesis of 1-hydroxy-2-naphthoic acid esters through rearrangements of oxabenzonorbornadienes. acs.org

Significance of Phenylnaphthalene Derivatives in Chemical Research

Phenylnaphthalene derivatives are a class of compounds that have garnered significant interest in chemical research, particularly in medicinal chemistry. researchgate.net Many of these compounds are classified as lignans (B1203133), which are naturally occurring phenols. researchgate.net The 1-phenylnaphthalene (B165152) scaffold is a key structural motif in this class of molecules. researchgate.net

Researchers have devoted considerable effort to the extraction, isolation, and synthesis of phenylnaphthalene derivatives to study their physiological activities. researchgate.net Green chemistry approaches, utilizing reagents like zeolites and techniques such as ultrasonication and microwave irradiation, have been developed for the synthesis of 1-phenylnaphthalene lignans to improve efficiency and reduce environmental impact. researchgate.net The thermodynamic properties of simple phenylnaphthalenes, such as 1-phenylnaphthalene and 2-phenylnaphthalene, have also been studied in detail to understand their physical behavior. nist.gov Furthermore, derivatives of 4-phenyl-2-naphthoic acid have been explored for their potential as receptor antagonists in pharmacological research. nih.gov

Structural Classification of Methyl 4-acetoxy-1-phenyl-2-naphthoate within Naphthoate Ester Chemistry

Methyl 4-acetoxy-1-phenyl-2-naphthoate is a multi-functionalized aromatic ester. Its structural classification can be understood by dissecting its name and identifying its constituent parts:

Naphthoate: The core of the molecule is a naphthalene ring that is substituted with a carboxylate group. Specifically, it is a 2-naphthoate, meaning the carboxylate group is attached to the second position of the naphthalene ring.

Methyl Ester: The carboxylate group is esterified with a methyl group, making it a methyl ester. Esters are named with the alkyl group (methyl) first, followed by the name of the parent acid with the "-ic acid" ending replaced by "-ate". libretexts.org

Substituents: The naphthalene ring is further decorated with three key substituents:

A phenyl group at the 1-position.

An acetoxy group (–OAc) at the 4-position.

The aforementioned methyl carboxylate group at the 2-position.

Therefore, Methyl 4-acetoxy-1-phenyl-2-naphthoate is classified as a highly substituted methyl naphthoate. The presence of the phenyl group also places it within the family of phenylnaphthalene derivatives. The acetoxy group adds another layer of functionality, making the molecule a phenyl acetate (B1210297) derivative as well.

The table below summarizes the key structural features of this compound.

Structural ComponentDescription
Core Structure Naphthalene
Primary Functional Group Methyl Ester (at position 2)
Substituent 1 Phenyl group (at position 1)
Substituent 2 Acetoxy group (at position 4)

This specific arrangement of functional groups on the naphthalene scaffold defines its chemical identity and influences its reactivity and potential applications in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O4 B13976127 Methyl4-acetoxy-1-phenyl-2-naphthoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 4-acetyloxy-1-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C20H16O4/c1-13(21)24-18-12-17(20(22)23-2)19(14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-12H,1-2H3

InChI Key

LODJLIXTQXVWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Acetoxy 1 Phenyl 2 Naphthoate and Its Analogs

Cyclization Reactions in Naphthoate Synthesis

The formation of the naphthoate ring is a critical step in the synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate. This is typically achieved through an intramolecular cyclization of a suitable precursor, which is itself synthesized via the Stobbe condensation.

Stobbe Condensation and Derivatives as Precursors

The Stobbe condensation is a base-catalyzed condensation between a ketone or aldehyde and a succinic ester to form an alkylidenesuccinic acid or its corresponding half-ester. wikipedia.org For the synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate, the key starting materials are benzophenone (B1666685) and a succinic ester, such as dimethyl succinate. The reaction is typically carried out in the presence of a strong base like potassium tert-butoxide. The initial product of the Stobbe condensation is a β-half-ester, which serves as the direct precursor for the subsequent cyclization reaction. cdnsciencepub.com

The products of the Stobbe condensation are structurally related to itaconic acid. Alkaline hydrolysis of the β-half-esters obtained from the Stobbe condensation of ketones with succinic esters yields the corresponding itaconic acids. cdnsciencepub.com These itaconic acids can then be readily converted into their respective anhydrides by treatment with reagents such as acetyl chloride. These itaconic anhydrides and their corresponding half-esters are valuable intermediates in their own right and can be utilized in the synthesis of naphthoate derivatives.

The general synthetic scheme involves the following transformations:

StepReactantsProduct
1. Stobbe CondensationBenzophenone, Dimethyl Succinate, Base (e.g., Potassium tert-butoxide)β-half-ester (precursor)
2. Hydrolysisβ-half-ester, Base (e.g., NaOH)Itaconic acid derivative
3. Anhydride (B1165640) FormationItaconic acid derivative, Acetyl ChlorideItaconic anhydride derivative

The Stobbe condensation can exhibit stereoselectivity, leading to the formation of geometric isomers (cis and trans) of the resulting half-ester. The stereochemistry of the half-ester, specifically the orientation of the aryl group (phenyl) and the ester group, can significantly influence the subsequent cyclization and the final product distribution.

In many cases, the Stobbe condensation of aryl ketones with succinic esters predominantly yields the trans-isomer, where the aryl group and the methoxycarbonyl group are on opposite sides of the double bond. rsc.org This stereochemical preference is attributed to steric factors in the transition state of the reaction.

The configuration of the half-ester is crucial as it dictates the feasibility and outcome of the cyclization step. The cis- and trans-isomers can lead to different cyclized products or exhibit different reaction rates. For instance, the cis-(Ar/CO₂Me)-half ester is often required for the formation of certain naphthalene (B1677914) derivatives, and in cases where the trans-isomer is the major product of the Stobbe condensation, it may need to be isomerized to the cis-form before cyclization can proceed efficiently. rsc.org

IsomerRelative Position of Phenyl and Ester GroupsImplication for Cyclization
trans-isomerOpposite sides of the double bondOften the major product of Stobbe condensation. May require isomerization for certain cyclizations.
cis-isomerSame side of the double bondGenerally more favorable for direct cyclization to the desired naphthoate.

Intramolecular Cyclization Mechanisms

Once the appropriate half-ester precursor has been synthesized, the next critical step is the intramolecular cyclization to form the naphthalene ring system. This is typically an electrophilic aromatic substitution reaction where the carboxylic acid or a derivative thereof acts as the electrophile and attacks the phenyl ring.

A widely used and effective method for the cyclization of the Stobbe condensation products is the use of a mixture of acetic anhydride and fused sodium acetate (B1210297). cdnsciencepub.comcdnsciencepub.com This reagent system serves multiple purposes in the reaction.

The primary role of acetic anhydride is to activate the carboxylic acid group of the half-ester by forming a mixed anhydride. This mixed anhydride is a much more reactive electrophile than the free carboxylic acid, facilitating the intramolecular Friedel-Crafts-type acylation of the phenyl ring. Sodium acetate acts as a base to facilitate the reaction, likely by deprotonating the intermediate and promoting the elimination step that leads to the aromatic naphthalene ring.

The reaction proceeds to yield the corresponding acetoxynaphthoate. In the case of the synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate, the cyclization of the appropriate half-ester precursor with acetic anhydride and sodium acetate directly furnishes the target molecule.

While the acetic anhydride/sodium acetate system is common, alternative cyclization methods have also been developed. One such alternative involves the use of stannic chloride (SnCl₄). cdnsciencepub.com In this method, the half-ester is first converted to its acid chloride by treatment with a reagent like thionyl chloride. The resulting acid chloride is then treated with stannic chloride, a strong Lewis acid.

The stannic chloride coordinates to the carbonyl group of the acid chloride, significantly increasing its electrophilicity and promoting the intramolecular acylation of the aromatic ring. This method can be particularly useful for substrates that are sensitive to the conditions of the acetic anhydride/sodium acetate method or where that method gives poor yields.

Chemical Reactivity and Transformation Pathways of Methyl 4 Acetoxy 1 Phenyl 2 Naphthoate

Hydrolysis of the Acetoxy Group

The acetoxy group at the 4-position of Methyl 4-acetoxy-1-phenyl-2-naphthoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a hydroxyl group. This transformation can be achieved under either acidic or basic conditions, leading to the formation of phenolic naphthoic acid derivatives.

Formation of Phenolic Naphthoic Acid Derivatives

The hydrolysis of the acetoxy group on Methyl 4-acetoxy-1-phenyl-2-naphthoate results in the formation of Methyl 4-hydroxy-1-phenyl-2-naphthoate. This reaction is a pivotal step in the modification of this class of compounds, as the newly formed phenolic hydroxyl group can be further derivatized. The general transformation is depicted below:

Figure 1: Hydrolysis of Methyl 4-acetoxy-1-phenyl-2-naphthoate to Methyl 4-hydroxy-1-phenyl-2-naphthoate.

This reaction is fundamental in synthetic pathways where the 4-hydroxy-1-phenyl-2-naphthoate core is a key intermediate for the construction of more complex molecules. The conditions for this hydrolysis can be tailored to be mild enough to selectively cleave the acetoxy group without affecting the methyl ester at the 2-position.

Mechanistic Aspects of Ester Hydrolysis

The hydrolysis of the acetoxy group can proceed through different mechanisms depending on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetoxy group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid lead to the formation of the phenolic hydroxyl group. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the acetate (B1210297) ion as the leaving group and forming the phenoxide. A final protonation step during workup yields the hydroxyl group. This reaction is generally irreversible due to the deprotonation of the resulting phenol (B47542) under basic conditions.

Condition Catalyst/Reagent Key Intermediate Product
AcidicStrong Acid (e.g., H₂SO₄, HCl)Protonated CarbonylMethyl 4-hydroxy-1-phenyl-2-naphthoate + Acetic Acid
BasicStrong Base (e.g., NaOH, KOH)Tetrahedral AlkoxideMethyl 4-hydroxy-1-phenyl-2-naphthoate + Acetate Salt

Derivatization via Methylation Reactions

Following the hydrolysis of the acetoxy group, the resulting Methyl 4-hydroxy-1-phenyl-2-naphthoate can undergo further derivatization. A common transformation is the methylation of the phenolic hydroxyl group to form a methoxy (B1213986) ether.

Conversion of Hydroxy-Naphthoates to Methoxy-Naphthoates

Figure 2: Methylation of Methyl 4-hydroxy-1-phenyl-2-naphthoate to Methyl 4-methoxy-1-phenyl-2-naphthoate.

This methylation can be a crucial step in the synthesis of various biologically active molecules or advanced materials where a methoxy-substituted naphthoate is required.

Application of Methylating Agents (e.g., Dimethyl Sulfate)

A widely used and effective methylating agent for this transformation is dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The phenoxide then attacks one of the methyl groups of dimethyl sulfate in a nucleophilic substitution reaction (SN2), displacing a methylsulfate (B1228091) anion and forming the methyl ether.

Common bases used for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent and reaction temperature can be optimized to achieve high yields and selectivity.

Reagent Base Solvent Typical Conditions Product
Dimethyl SulfateNaOH or K₂CO₃Acetone, DMF, or THFRoom temperature to gentle heatingMethyl 4-methoxy-1-phenyl-2-naphthoate

Intramolecular Cyclization to Fused Polycyclic Systems

The 1-phenyl-2-naphthoate scaffold present in Methyl 4-acetoxy-1-phenyl-2-naphthoate and its derivatives holds the potential for intramolecular cyclization reactions, leading to the formation of fused polycyclic aromatic systems. These reactions are of significant interest as they provide a route to complex, rigid, and often fluorescent molecular architectures.

While specific studies on the intramolecular cyclization of Methyl 4-acetoxy-1-phenyl-2-naphthoate are not extensively documented, related transformations in similar systems suggest potential pathways. For instance, photochemical methods have been employed for the dehydrogenative 6π photocyclization of N-substituted naphthalene (B1677914) carboxamides, which are structurally analogous to the phenyl-naphthoate system. chemistryviews.orgnih.gov

Such a reaction, if applied to a derivative of Methyl 4-acetoxy-1-phenyl-2-naphthoate, could potentially proceed via an excited state, leading to the formation of a new carbon-carbon bond between the phenyl ring and the naphthalene core. Subsequent aromatization would then yield a fused polycyclic system. The feasibility and outcome of such a reaction would be highly dependent on the specific substituents on the phenyl and naphthyl rings, as well as the reaction conditions, including the wavelength of light and the presence of any catalysts or oxidants. These types of cyclizations are valuable in the synthesis of novel materials with unique photophysical properties and for the construction of complex molecular frameworks. mit.edu

Synthesis of Dimethoxy-3:4-benzofluorenones

The transformation of Methyl 4-acetoxy-1-phenyl-2-naphthoate into dimethoxy-3:4-benzofluorenones is a multi-step process that highlights the compound's utility in constructing complex fused-ring systems. This synthesis is of significant interest due to the potential applications of benzofluorenone derivatives in materials science and medicinal chemistry.

The reaction sequence typically begins with the hydrolysis of the acetoxy group to a hydroxyl group, followed by methylation to introduce the first methoxy group. Subsequent intramolecular cyclization, often facilitated by a strong acid catalyst, leads to the formation of the fluorenone core. The positioning of the methoxy groups on the final benzofluorenone product is dependent on the initial substitution pattern of the naphthalene ring and the regioselectivity of the cyclization step.

Table 1: Key Steps in the Synthesis of Dimethoxy-3:4-benzofluorenones

StepReactionReagents and ConditionsIntermediate/Product
1HydrolysisAqueous base (e.g., NaOH), followed by acidificationMethyl 4-hydroxy-1-phenyl-2-naphthoate
2MethylationMethylating agent (e.g., dimethyl sulfate) in the presence of a baseMethyl 4-methoxy-1-phenyl-2-naphthoate
3Intramolecular CyclizationStrong acid (e.g., polyphosphoric acid), heatDimethoxy-3:4-benzofluorenone

Examination of Cyclization Directivity

The directivity of the intramolecular cyclization is a critical aspect of the synthesis of benzofluorenones from Methyl 4-acetoxy-1-phenyl-2-naphthoate derivatives. The regiochemical outcome of this Friedel-Crafts-type acylation is influenced by both steric and electronic factors. The phenyl group at the 1-position of the naphthalene ring can, in principle, cyclize onto either the 8-position of the naphthalene core or the ortho-position of the phenyl ring itself.

However, the electronic nature of the substituents on both the naphthalene and phenyl rings plays a decisive role. Electron-donating groups on the phenyl ring can activate it towards electrophilic attack, potentially leading to different cyclization pathways. Conversely, the steric hindrance imposed by the substituents can favor one cyclization product over another. A thorough analysis of the product mixture, often employing spectroscopic techniques such as NMR, is essential to determine the selectivity of the reaction.

Further Functionalization and Chemical Modifications

Beyond its use in synthesizing benzofluorenones, Methyl 4-acetoxy-1-phenyl-2-naphthoate and its derivatives are amenable to a range of further functionalizations, allowing for the creation of a diverse library of compounds.

Reactions with Activated Methylene (B1212753) Compounds (e.g., Ethyl Acetoacetate (B1235776), Ethyl Malonate)

The methyl ester group of Methyl 4-acetoxy-1-phenyl-2-naphthoate can participate in condensation reactions with activated methylene compounds. For instance, in the presence of a strong base, it can react with compounds like ethyl acetoacetate or ethyl malonate. These reactions, such as the Claisen condensation, lead to the formation of β-keto esters or related structures, which are themselves valuable synthetic intermediates for the construction of more complex molecules, including heterocyclic systems.

Table 2: Condensation Reactions with Activated Methylene Compounds

Activated Methylene CompoundBaseProduct Type
Ethyl AcetoacetateSodium ethoxideβ-Keto ester derivative
Ethyl MalonateSodium ethoxideMalonic ester derivative

Exploration of Substitution Patterns on the Naphthalene and Phenyl Rings

The aromatic character of the naphthalene and phenyl rings in Methyl 4-acetoxy-1-phenyl-2-naphthoate allows for the introduction of additional functional groups through electrophilic substitution reactions. The directing effects of the existing substituents guide the position of incoming electrophiles. For example, nitration or halogenation would be expected to occur at specific positions on the rings, governed by the activating and deactivating nature of the ester, acetoxy, and phenyl groups. The ability to modify these substitution patterns is crucial for tuning the electronic and photophysical properties of the resulting molecules for various applications.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound Methyl 4-acetoxy-1-phenyl-2-naphthoate , no specific ¹H NMR, ¹³C NMR, IR, or mass spectrometry data could be located in the available scientific literature and chemical databases.

The information required to populate the requested article, including detailed spectral analysis and data tables for this specific molecule, is not publicly available. Searches for this compound did not yield any publications or spectral database entries containing the necessary experimental characterization.

While spectroscopic data for related compounds, such as various naphthoate and benzoate (B1203000) derivatives, are accessible, the strict requirement to focus solely on Methyl 4-acetoxy-1-phenyl-2-naphthoate prevents the use of this information as a substitute. The unique structural arrangement of the phenyl and acetoxy groups in the target molecule results in a distinct spectroscopic fingerprint that cannot be accurately represented by data from other compounds.

Therefore, it is not possible to generate the requested scientific article with the specified level of detail and accuracy at this time due to the absence of the foundational spectroscopic data for Methyl 4-acetoxy-1-phenyl-2-naphthoate.

Advanced Structural Elucidation and Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

There is no specific Ultraviolet-Visible (UV-Vis) spectroscopic data available in the reviewed literature for Methyl 4-acetoxy-1-phenyl-2-naphthoate. This type of analysis would be crucial in understanding the electronic transitions within the molecule. Typically, the UV-Vis spectrum of a compound with this structure would be expected to exhibit absorptions characteristic of the substituted naphthalene (B1677914) and phenyl chromophores. The electronic transitions would likely involve π → π* transitions within the aromatic systems. The position and intensity of these absorption bands would be influenced by the acetoxy and methyl ester substituents, as well as the phenyl group at the 1-position of the naphthalene core. However, without experimental data, a detailed interpretation of its electronic structure via UV-Vis spectroscopy is not possible.

Stereochemical Aspects and Isomerism in Naphthoate Chemistry

Geometric Isomerism (Cis/Trans) in Precursors and Products

The synthesis of the 1-phenyl-2-naphthoate core of Methyl 4-acetoxy-1-phenyl-2-naphthoate often proceeds through a Stobbe condensation. This reaction, which involves the condensation of an aldehyde or ketone with a succinic ester, is a powerful tool for carbon-carbon bond formation and is pivotal in generating the precursors for subsequent cyclization to the naphthalene (B1677914) ring system. A key stereochemical feature of the Stobbe condensation is the potential for the formation of geometric isomers, specifically cis and trans isomers, in the resulting alkylidenesuccinic acid or its ester.

In the context of synthesizing the precursor for Methyl 4-acetoxy-1-phenyl-2-naphthoate, the Stobbe condensation would likely involve benzaldehyde (B42025) and a succinic ester. The product of this reaction, a benzylidenesuccinic acid derivative, can exist as two geometric isomers. In the trans isomer, the phenyl group and the ester group are on opposite sides of the double bond, while in the cis isomer, they are on the same side. The relative stabilities of these isomers and the reaction conditions can influence the isomeric ratio of the product.

While the final aromatic product, Methyl 4-acetoxy-1-phenyl-2-naphthoate, does not exhibit geometric isomerism in its naphthalene ring, the stereochemistry of its precursor can be crucial. The subsequent cyclization of the benzylidenesuccinic acid derivative to form the naphthalene ring is an intramolecular reaction where the geometry of the starting material can dictate the feasibility and outcome of the ring closure.

Table 1: Geometric Isomers in the Precursor to Methyl 4-acetoxy-1-phenyl-2-naphthoate via Stobbe Condensation
IsomerRelative Position of Phenyl and Ester GroupsGeneral Stability
TransOpposite sides of the double bondGenerally more stable due to reduced steric hindrance
CisSame side of the double bondGenerally less stable due to increased steric hindrance

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of the precursors to Methyl 4-acetoxy-1-phenyl-2-naphthoate has a profound impact on the subsequent reaction pathways, particularly the cyclization step that forms the naphthalene ring. The geometric arrangement of the reactive functional groups in the cis and trans isomers of the benzylidenesuccinic acid precursor can lead to different reaction outcomes or rates.

For the intramolecular Friedel-Crafts-type cyclization to proceed, the molecule must adopt a conformation that brings the phenyl ring and the carboxylic acid or ester group into proximity. The trans isomer is often the major product of the Stobbe condensation due to its greater thermodynamic stability. However, for cyclization to occur, rotation around the single bond may be necessary to bring the reactive groups into a suitable orientation.

The selectivity of the cyclization reaction can also be influenced by the stereochemistry of the precursor. For instance, the formation of the desired 1-phenyl-naphthalene structure requires the cyclization to occur at a specific position. The rigidity and spatial orientation of the substituents in a particular stereoisomer can favor one cyclization pathway over others, thereby enhancing the regioselectivity of the reaction. While direct studies on Methyl 4-acetoxy-1-phenyl-2-naphthoate are limited, research on related naphthalene syntheses has shown that the stereochemistry of the open-chain precursor is a key factor in determining the structure of the final cyclized product.

Control of Stereoisomer Formation during Cyclization and Derivatization

Given the influence of precursor stereochemistry on the synthesis of the 1-phenyl-2-naphthoate framework, controlling the formation of stereoisomers is a critical aspect of the synthetic strategy. The stereochemical outcome of the Stobbe condensation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. For example, the use of bulky bases may favor the formation of the thermodynamically more stable trans isomer.

The conditions of the subsequent cyclization reaction are also crucial for controlling the stereochemical integrity of the process. The choice of acid catalyst in a Friedel-Crafts-type cyclization can affect the reaction's efficiency and selectivity. Strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid are often employed to promote the intramolecular acylation that leads to the naphthalene ring. asianpubs.org The reaction temperature can also play a role, with higher temperatures potentially leading to isomerization or side reactions.

Table 2: Factors Influencing Stereocontrol in the Synthesis of 1-Phenyl-2-Naphthoate Derivatives
Synthetic StepControlling FactorEffect on Stereochemistry
Stobbe CondensationBaseBulky bases can favor the formation of the more stable trans isomer.
SolventSolvent polarity can influence the transition state energies and affect the isomeric ratio.
TemperatureLower temperatures may favor kinetic control, while higher temperatures favor thermodynamic control.
CyclizationAcid CatalystThe choice and strength of the acid can impact the regioselectivity of the ring closure.
Reaction TemperatureCan influence the potential for isomerization or side reactions.

Synthetic Utility and Application As Chemical Intermediates

Precursors for Complex Aromatic and Heterocyclic Scaffolds

The 1-phenylnaphthalene (B165152) backbone of Methyl 4-acetoxy-1-phenyl-2-naphthoate is a privileged scaffold, forming the core of various larger aromatic and heterocyclic systems. The compound's functional groups act as synthetic handles that can be manipulated to extend the aromatic system or to introduce new ring structures.

The core structure of Methyl 4-acetoxy-1-phenyl-2-naphthoate is itself a substituted 1-phenylnaphthalene. Its utility in this context lies in the further modification of its existing functional groups to generate a library of derivatives. The ester and acetoxy groups are particularly amenable to chemical transformation.

A primary synthetic transformation is the hydrolysis of the acetoxy group to reveal a phenol (B47542) (4-hydroxy-1-phenyl-2-naphthoate) and the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-acetoxy-1-phenyl-2-naphthoic acid). These transformations yield reactive sites for a variety of subsequent reactions.

Modification of the Hydroxyl Group: The phenolic hydroxyl group, obtained after deacetylation, can be converted into an ether, a sulfonate, or other functional groups. This allows for the introduction of diverse substituents at the 4-position of the naphthalene (B1677914) ring.

Modification of the Carboxylic Acid Group: The carboxylic acid, obtained after ester hydrolysis, can be converted into amides, esters, or ketones. It can also participate in cyclization reactions.

These modifications allow for the systematic alteration of the electronic and steric properties of the 1-phenylnaphthalene scaffold, enabling the synthesis of a wide range of derivatives from a single, advanced intermediate.

Benzofluorenones are polycyclic aromatic ketones with a distinctive five-membered ring fused between two benzene (B151609) rings of a fluorene (B118485) system. The 1-phenyl-2-naphthoate framework is an ideal precursor for these structures through intramolecular cyclization reactions. The key transformation is an intramolecular Friedel-Crafts acylation, a classic method for forming new rings in aromatic systems.

The synthesis of a benzofluorenone from Methyl 4-acetoxy-1-phenyl-2-naphthoate typically involves the following steps:

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, forming 4-acetoxy-1-phenyl-2-naphthoic acid.

Activation: The carboxylic acid is converted to a more reactive species, such as an acyl chloride or acyl anhydride (B1165640).

Intramolecular Cyclization: In the presence of a strong acid catalyst (e.g., polyphosphoric acid or aluminum chloride), the activated acyl group attacks the ortho-position of the adjacent phenyl ring, leading to the formation of the five-membered ketone ring. This electrophilic aromatic substitution closes the ring and forms the benzofluorenone core.

The general reaction pathway is outlined below:

StepReactantReagents/ConditionsProductTransformation
1Methyl 4-acetoxy-1-phenyl-2-naphthoateNaOH, H₂O/MeOH4-Acetoxy-1-phenyl-2-naphthoic acidEster Hydrolysis
24-Acetoxy-1-phenyl-2-naphthoic acidSOCl₂ or (COCl)₂4-Acetoxy-1-phenyl-2-naphthoyl chlorideAcyl Chloride Formation
34-Acetoxy-1-phenyl-2-naphthoyl chlorideAlCl₃ or Polyphosphoric Acid (PPA)Substituted BenzofluorenoneIntramolecular Friedel-Crafts Acylation

This cyclization provides a direct route to highly functionalized benzofluorenone scaffolds, which are of interest for their unique electronic and photophysical properties.

Intermediates in the Synthesis of Analogues for Advanced Materials and Molecular Probes (excluding biological/pharmaceutical applications)

The rigid, planar, and aromatic nature of the phenyl-naphthalene core makes it an attractive building block for advanced materials and molecular probes. The ability to fine-tune its electronic properties through substitution allows for the rational design of molecules with specific functions.

Naphthalene-based derivatives are widely used as building blocks for conjugated materials in blue-color organic light-emitting diodes (OLEDs). mdpi.com The phenyl-naphthalene scaffold can be incorporated into larger polymer backbones or used as a core for emissive small molecules. mdpi.comnih.gov The functional groups on Methyl 4-acetoxy-1-phenyl-2-naphthoate provide points of attachment for other aromatic units or polymerizable groups, enabling the creation of materials with tailored optoelectronic properties for applications in flexible displays and solid-state lighting. rsc.org

Furthermore, the phenyl-naphthalene framework is a common motif in fluorescent probes. nih.gov The fluorescence properties of naphthalene derivatives are often sensitive to their local environment, making them useful for sensing applications. nih.govrsc.orgresearchgate.net By modifying the substituents on the Methyl 4-acetoxy-1-phenyl-2-naphthoate core, it is possible to develop probes that respond to changes in polarity, viscosity, or the presence of specific analytes. The ester and acetoxy groups can be replaced with recognition elements or signaling units to create highly specific molecular sensors.

Strategies for Molecular Diversification based on the Naphthoate Framework

Molecular diversification is a key strategy in chemical synthesis for creating libraries of related compounds from a common starting material. The naphthoate framework of Methyl 4-acetoxy-1-phenyl-2-naphthoate is well-suited for such strategies due to its multiple, chemically distinct functional groups.

Key strategies for diversification include:

Functional Group Interconversion: As discussed previously, the ester and acetoxy groups can be converted into a wide array of other functionalities (e.g., acids, amides, ethers, sulfonates). This is the most direct approach to creating analogues with varied physicochemical properties.

Cross-Coupling Reactions: The naphthalene and phenyl rings can be further functionalized. For instance, after converting the hydroxyl group (from the acetoxy) into a triflate, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to introduce new aryl or alkyl substituents. This allows for the extension of the conjugated system and the construction of more complex three-dimensional structures.

Electrophilic Aromatic Substitution: The naphthalene and phenyl rings are susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation, although the regioselectivity will be directed by the existing substituents. These reactions introduce new functional handles that can be used for further derivatization.

These diversification strategies allow chemists to systematically explore the chemical space around the 1-phenyl-2-naphthoate scaffold, leading to the discovery of new molecules with optimized properties for various applications.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Structural Insights

The synthesis of the core structure of methyl 4-acetoxy-1-phenyl-2-naphthoate, the 1-phenyl-2-naphthoic acid framework, can be achieved through established organometallic cross-coupling reactions. A key synthetic achievement in the broader field of naphthoic acid synthesis is the versatile use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgmdpi.com This methodology allows for the efficient formation of the carbon-carbon bond between the naphthalene (B1677914) core and the phenyl group.

A plausible and commonly employed synthetic route for analogous 4-phenyl-2-naphthoic acid derivatives involves a multi-step sequence. This typically begins with a Grignard reaction to generate a key intermediate, followed by a Suzuki coupling to introduce the phenyl group at the C1 position of the naphthalene ring. nih.gov Subsequent esterification and acetylation steps would then yield the final target molecule.

Table 1: Proposed Synthetic Sequence for Methyl 4-acetoxy-1-phenyl-2-naphthoate

StepReactionKey ReagentsPurpose
1Grignard ReactionAryl halide, MagnesiumFormation of a Grignard reagent for subsequent carboxylation.
2CarboxylationCarbon dioxideIntroduction of the carboxylic acid group.
3Suzuki CouplingPhenylboronic acid, Palladium catalystFormation of the 1-phenyl-naphthalene core. organic-chemistry.org
4EsterificationMethanol, Acid catalystFormation of the methyl ester.
5AcetylationAcetic anhydride (B1165640), BaseIntroduction of the acetoxy group. google.com

Unexplored Synthetic Routes for Methyl 4-acetoxy-1-phenyl-2-naphthoate

One such avenue is the use of other cross-coupling reactions, such as the Negishi coupling, which employs organozinc reagents and may offer different reactivity profiles and substrate scope. mdpi.com Additionally, direct C-H activation methodologies are emerging as powerful tools in organic synthesis. A strategy involving the direct C-H arylation of a suitable naphthoic acid precursor could potentially streamline the synthesis by eliminating the need for pre-functionalization of the naphthalene core.

Another area ripe for exploration is the use of mechanochemical methods for the Grignard reaction and subsequent carboxylation. nih.gov These solvent-free or low-solvent techniques can offer environmental benefits and, in some cases, enhanced reactivity. nih.gov Furthermore, novel approaches to the synthesis of the 1-hydroxy-2-naphthoic acid ester core, such as the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, could provide access to unique substitution patterns. nih.gov

Opportunities for Novel Chemical Transformations and Derivatization

The structure of methyl 4-acetoxy-1-phenyl-2-naphthoate presents multiple sites for further chemical transformations and derivatization, opening up possibilities for the creation of new chemical entities with potentially interesting properties.

The acetoxy group is a versatile handle for further reactions. Hydrolysis of the ester would yield the corresponding 4-hydroxy-naphthoate, a common precursor in the synthesis of more complex molecules. researchgate.net This hydroxyl group could then be subjected to a variety of reactions, including etherification, or conversion to a triflate for further cross-coupling reactions.

The methyl ester functionality can also be readily transformed. Saponification would provide the corresponding carboxylic acid, which could then be converted into amides, other esters, or a range of other functional groups. This would allow for the exploration of structure-activity relationships in a medicinal chemistry context. nih.gov

Furthermore, the aromatic rings of both the naphthalene and phenyl moieties are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents. This could be used to modulate the electronic properties of the molecule, which is of particular interest in the development of materials for organic electronics.

Advanced Computational and Mechanistic Investigations in Naphthoate Chemistry

The field of computational chemistry offers powerful tools to gain deeper insights into the structural, electronic, and reactive properties of naphthoate derivatives. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netsciencepublishinggroup.commdpi.com Such studies can help in understanding the reactivity of different sites within the molecule and in designing novel derivatives with desired properties. researchgate.net

Mechanistic investigations into the synthetic routes for naphthoates can also be significantly aided by computational methods. For instance, DFT calculations can be used to elucidate the reaction pathways of Suzuki-Miyaura cross-coupling reactions, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov This can provide valuable information for optimizing reaction conditions and developing more efficient catalytic systems.

The activation strain model combined with energy decomposition analysis is another powerful computational approach that can be applied to understand the reactivity of polycyclic aromatic hydrocarbons like naphthalene derivatives. nih.gov This method can provide quantitative insights into the factors that control the rates and selectivities of various chemical transformations. Furthermore, computational databases of polycyclic aromatic systems are becoming increasingly available, providing a wealth of data for machine learning and data-driven discovery of new functional molecules. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 4-acetoxy-1-phenyl-2-naphthoate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of naphthoate derivatives. For example, esterification or acetylation reactions can be optimized using catalysts like K₂CO₃ in DMF under controlled temperatures (e.g., room temperature for oxyanion formation, followed by propargyl bromide addition) . Characterization relies on TLC for reaction monitoring (n-hexane:ethyl acetate solvent system) and NMR for structural confirmation. For regioselective modifications, precursor compounds like methyl-2-hydroxy-1-formyl-3-naphthoate have been studied, where substituent positioning is critical .

Q. How should researchers handle and store Methyl 4-acetoxy-1-phenyl-2-naphthoate to ensure stability?

  • Methodological Answer : Store in sealed containers under dry, ventilated conditions away from ignition sources. Use PPE (gloves, goggles) to avoid dermal/ocular exposure. While specific stability data for this compound is limited, analogs like 6-(methoxycarbonyl)-2-naphthoic acid show stability under recommended storage, with degradation risks under prolonged exposure to moisture or heat .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectral data for Methyl 4-acetoxy-1-phenyl-2-naphthoate derivatives?

  • Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., chemical shifts or bond angles) can arise from conformational flexibility or solvent effects. For example, crystal structures of related compounds (e.g., 2-methyl-1-(4-methylphenylsulfonyl)naphtho[2,1-b]furan) reveal deviations in dihedral angles (e.g., 0.9–9.9° between naphtho-furan and benzene rings) due to steric or electronic factors . Pairing X-ray diffraction with computational modeling (DFT) helps validate experimental observations .

Q. How do substituents influence the reactivity of Methyl 4-acetoxy-1-phenyl-2-naphthoate in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., acetoxy) at the 4-position deactivate the naphthalene ring, directing electrophilic substitution to the 1-phenyl group. Comparative studies on sulfonyl or sulfinyl derivatives (e.g., 1-(4-methylphenylsulfinyl)naphtho[2,1-b]furan) show that steric bulk at the sulfonyl group reduces reaction rates in nucleophilic substitutions . Optimize reaction conditions using polar aprotic solvents (DMF, DMSO) and transition-metal catalysts.

Q. What strategies mitigate byproduct formation during esterification of 2-naphthoic acid derivatives?

  • Methodological Answer : Byproducts often arise from incomplete acetylation or hydrolysis. Strategies include:

  • Temperature control : Maintain <50°C to prevent decomposition.
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting toxicity data for naphthoate derivatives?

  • Methodological Answer : Toxicity profiles for structurally similar compounds (e.g., methylnaphthalenes) vary by exposure route (oral vs. dermal) and systemic effects (hepatic/renal outcomes in mammals) . For Methyl 4-acetoxy-1-phenyl-2-naphthoate, conduct in vitro assays (e.g., HepG2 cell viability tests) and compare with analogs like 1-methoxynaphthalene, which lacks significant acute toxicity but requires long-term ecotoxicological assessment .

Experimental Design Considerations

Q. What computational tools predict the photophysical properties of Methyl 4-acetoxy-1-phenyl-2-naphthoate?

  • Methodological Answer : Use TD-DFT (time-dependent density functional theory) with basis sets like 6-31G(d) to model UV-Vis absorption spectra. Compare results with experimental data from derivatives (e.g., naphtho[2,1-b]furans), where substituents like sulfonyl groups redshift absorption maxima due to extended conjugation .

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